N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide
Description
N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-6-19(25)24-21(27)23-16-12-15(9-7-13(16)3)20-22-17-11-14(5-2)8-10-18(17)26-20/h7-12H,4-6H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKJOMFVDFAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Carbamothioylation: The carbamothioyl group is introduced by reacting the benzoxazole derivative with thiourea under controlled conditions.
Butanamide Formation: The final step involves the reaction of the intermediate with butanoyl chloride to form the butanamide derivative.
Chemical Reactions Analysis
N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity: It exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, which could be useful in treating inflammatory diseases.
Industrial Applications: Benzoxazole derivatives, including this compound, are used in the synthesis of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets:
Inhibition of Enzymes: The compound inhibits key enzymes involved in cell proliferation, leading to its anticancer effects.
Disruption of Microbial Cell Walls: Its antimicrobial activity is attributed to its ability to disrupt the cell walls of bacteria and fungi.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide can be compared with other benzoxazole derivatives:
Benzoxazole: The parent compound, benzoxazole, lacks the additional functional groups but shares the core structure.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen, benzothiazole derivatives also exhibit significant biological activities.
Benzimidazole: This compound has a nitrogen atom replacing the oxygen in the benzoxazole ring and is known for its broad-spectrum biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
